Dipole Moment: 2H- vs 1H-1,2,3-Triazole Regioisomer Electronic Differentiation
The 2H-1,2,3-triazole core in the target compound possesses a fundamentally different charge distribution compared to the 1H-regioisomer. High-resolution millimeter-wave spectroscopy establishes that 2H-1,2,3-triazole has a dipole moment μ_b = 0.10 D, whereas 1H-1,2,3-triazole exhibits a much larger μ_a = 4.2 D (and μ_b = 0.77 D), representing a ~42-fold difference in the principal dipole component. This difference directly affects solvation free energy, hydrogen-bond acceptor strength, and the compound's passive membrane permeability [1]. The 1H-regioisomer (CAS 913088-21-8) is markedly more polar, with a computed XLogP3 of -0.1 [2], whereas the 2H-substituted target compound registers a higher computed lipophilicity consistent with its diminished dipole. For procurement decisions in drug discovery programs where CNS penetration or specific logD windows are critical, the 2H-regioisomer provides a structurally encoded lipophilicity advantage without requiring additional chemical modification.
| Evidence Dimension | Dipole moment (electronic polarization) |
|---|---|
| Target Compound Data | μ_b = 0.10 D (2H-1,2,3-triazole core) |
| Comparator Or Baseline | 1H-1,2,3-triazole: μ_a = 4.2 D, μ_b = 0.77 D |
| Quantified Difference | ~42-fold lower principal dipole moment for 2H-regioisomer |
| Conditions | Gas-phase millimeter-wave spectroscopy; equilibrium structure determination |
Why This Matters
A 42-fold dipole moment difference directly governs the hydrogen-bonding capacity, solvation, and passive permeability of the final conjugated product—parameters central to CNS drug design and oral bioavailability optimization.
- [1] Zdanovskaia, M. A.; et al. Precise Equilibrium Structures of 1H- and 2H-1,2,3-triazoles (C₂H₃N₃) by Millimeter-Wave Spectroscopy. J. Chem. Phys. 2022, 157 (8), 084305. View Source
- [2] PubChem. 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine. CID 68997050. Computed XLogP3-AA = -0.1. View Source
